N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine, commonly known as ACH-000029, is a novel compound that has been developed for scientific research purposes. This compound belongs to the class of adamantyl-based compounds and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of ACH-000029 is not fully understood, but it is believed to act on several targets in the brain, including dopamine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors. It has been shown to increase the release of dopamine and to enhance the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
ACH-000029 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also modulates the levels of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ACH-000029 in lab experiments is its high potency and selectivity for its targets. It has also been shown to have good bioavailability and to cross the blood-brain barrier effectively. However, one of the limitations is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of ACH-000029. One area of interest is its potential use in the treatment of depression and anxiety disorders. It has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of neuroinflammatory disorders. Additionally, further studies are needed to understand its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of ACH-000029 involves several steps, including the preparation of 1-adamantylamine, which is then reacted with 4-chlorobenzaldehyde to form 1-(4-chlorophenyl)-3-(1-adamantyl)prop-2-en-1-one. This intermediate is then reacted with ethylamine and piperidine to obtain the final product, N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine.
Wissenschaftliche Forschungsanwendungen
ACH-000029 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to possess neuroprotective and neurorestorative properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-ethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37ClN2/c1-3-28-10-8-23(9-11-28)27-18(2)24-13-19-12-20(14-24)16-25(15-19,17-24)21-4-6-22(26)7-5-21/h4-7,18-20,23,27H,3,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCBQATWAYPVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(C)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-ethylpiperidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.